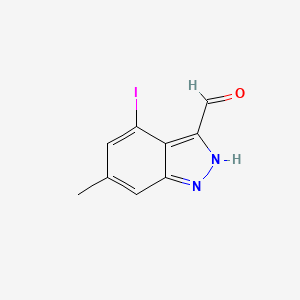

4-iodo-6-methyl-2H-indazole-3-carbaldehyde

Description

Properties

IUPAC Name |

4-iodo-6-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRWJPPSZAZXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646507 | |

| Record name | 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-34-9 | |

| Record name | 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Iodo 6 Methyl 2h Indazole 3 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde group at the 3-position of the indazole ring is a versatile handle for various chemical modifications, including condensation, cyclization, reduction, and oxidation reactions. These transformations are fundamental in extending the molecular framework and introducing new functionalities.

Condensation Reactions (e.g., Knoevenagel, Wittig)

The electrophilic nature of the carbaldehyde group in 4-iodo-6-methyl-2H-indazole-3-carbaldehyde makes it an excellent substrate for condensation reactions with active methylene (B1212753) compounds and phosphorus ylides.

The Knoevenagel condensation involves the reaction of the aldehyde with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a basic catalyst like piperidine (B6355638) or a Lewis acid. youtube.comorganic-chemistry.org This reaction leads to the formation of α,β-unsaturated systems, which are themselves valuable intermediates for further synthetic elaborations. For instance, the reaction with malononitrile would yield (4-iodo-6-methyl-2H-indazol-3-yl)methylene)malononitrile.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. nih.govrsc.orgthieme-connect.de In this reaction, a phosphorus ylide, generated by treating a phosphonium (B103445) salt with a strong base, reacts with the indazole-3-carbaldehyde to form an alkene. rsc.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. nih.govthieme-connect.de This reaction allows for the introduction of a variety of substituted vinyl groups at the 3-position of the indazole core.

Table 1: Examples of Condensation Reactions on Indazole-3-carbaldehydes

| Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|

| Knoevenagel | Malononitrile | α,β-Unsaturated dinitrile | youtube.comorganic-chemistry.org |

| Knoevenagel | Ethyl cyanoacetate | α,β-Unsaturated cyanoester | youtube.com |

| Wittig | Phosphonium ylide | 3-Vinyl-indazole derivative | nih.govthieme-connect.de |

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., oxazoles, thiazoles, benzimidazoles, isoindazoles)

The carbaldehyde functionality of this compound is a key precursor for the construction of various fused heterocyclic systems. These reactions often proceed through an initial condensation or addition at the aldehyde, followed by an intramolecular cyclization.

For example, reaction with o-phenylenediamines can lead to the formation of benzimidazole -fused systems. Similarly, condensation with aminothiols or aminophenols can provide access to thiazole and oxazole (B20620) rings, respectively. The van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a notable method for converting aldehydes into oxazoles. nih.gov These cyclization strategies are of significant interest in medicinal chemistry for the generation of diverse molecular scaffolds. The synthesis of various fused heterocycles such as indazoloquinoxalines and indazole-fused chromenes has been reported from related indazole derivatives. researchgate.netmasterorganicchemistry.com

Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for functionalization.

Reduction of the aldehyde to the corresponding alcohol, (4-iodo-6-methyl-2H-indazol-3-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. youtube.commasterorganicchemistry.comambeed.comnih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed. youtube.com This transformation is useful for introducing a hydroxymethyl group, which can be further modified, for example, through etherification or esterification.

Oxidation of the aldehyde group yields 4-iodo-6-methyl-2H-indazole-3-carboxylic acid. This transformation can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid. Aldehyde oxidases are also known to catalyze the conversion of aldehydes to their corresponding carboxylic acids. nih.gov The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other acid derivatives. masterorganicchemistry.com

Table 2: Reduction and Oxidation of the Aldehyde Moiety

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH4) | (4-iodo-6-methyl-2H-indazol-3-yl)methanol | youtube.commasterorganicchemistry.com |

| Oxidation | Potassium Permanganate (KMnO4) | 4-iodo-6-methyl-2H-indazole-3-carboxylic acid | nih.gov |

Reactivity at the Iodo-Substituted Position (Position 4)

The iodine atom at the 4-position of the indazole ring is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for these transformations. studfile.net

The Suzuki-Miyaura reaction involves the coupling of the iodoindazole with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.net This reaction is widely used to form biaryl structures and has a broad substrate scope and functional group tolerance. nih.govstudfile.net

The Heck reaction enables the coupling of the iodoindazole with an alkene, such as an acrylate (B77674) or styrene, catalyzed by a palladium complex. nih.govresearchgate.netlibretexts.org This reaction is a valuable method for the synthesis of substituted alkenes.

The Sonogashira reaction is the coupling of the iodoindazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction leads to the formation of 4-alkynyl-6-methyl-2H-indazole-3-carbaldehydes, which are important intermediates in the synthesis of various complex molecules. organic-chemistry.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at Position 4

| Reaction | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-6-methyl-2H-indazole-3-carbaldehyde | nih.govstudfile.netresearchgate.net |

| Heck | Alkene (e.g., methyl acrylate) | 4-Vinyl-6-methyl-2H-indazole-3-carbaldehyde derivative | nih.govresearchgate.net |

| Sonogashira | Terminal alkyne | 4-Alkynyl-6-methyl-2H-indazole-3-carbaldehyde | wikipedia.orgorganic-chemistry.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While less common than palladium-catalyzed couplings for aryl iodides, nucleophilic aromatic substitution (SNAr) can occur at the 4-position under certain conditions. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and a strong nucleophile is typically required. researchgate.netnih.gov In the case of this compound, the indazole ring itself and the carbaldehyde group have electron-withdrawing character, which can facilitate nucleophilic attack. The reactivity order for the leaving group in SNAr reactions is often F > Cl > Br > I, which is the reverse of that for many cross-coupling reactions. researchgate.net However, with potent nucleophiles such as amines or thiols, substitution of the iodo group may be achievable.

Direct Functionalization through C-I Bond Activation

The carbon-iodine bond at the C4 position of the indazole ring is a key site for introducing structural diversity through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization under conditions that can leave other parts of the molecule, such as the aldehyde and methyl groups, intact.

Prominent among these transformations are the Suzuki, Sonogashira, and Heck reactions, which enable the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the iodo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It can be used to introduce a wide range of aryl and heteroaryl substituents at the C4 position. researchgate.netnih.gov Studies on similar 3-iodoindazoles have shown that catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bases such as K₂CO₃ or Cs₂CO₃ are effective. nih.govsemanticscholar.org The reaction is often performed in solvent mixtures like dioxane/water and can be accelerated using microwave irradiation. semanticscholar.org

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. libretexts.orgwikipedia.org This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the iodo-indazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org The mild reaction conditions are generally compatible with the aldehyde functionality. The choice of catalyst and base can be critical for achieving high yields.

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling the iodo-indazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is known for its stereoselectivity, typically affording the trans-alkene product. youtube.com Aqueous reaction conditions have been developed for similar halo-indoles, which can offer environmental benefits. nih.gov

The general conditions for these cross-coupling reactions on iodo-indazole substrates are summarized in the table below.

| Reaction | Catalyst | Base | Solvent | Coupling Partner | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | Aryl/heteroaryl boronic acid | researchgate.netnih.govsemanticscholar.org |

| Sonogashira | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | DMF, THF | Terminal alkyne | libretexts.orgwikipedia.orgorganic-chemistry.org |

| Heck | Pd(OAc)₂ | Na₂CO₃, Et₃N | DMF, Water | Alkene | wikipedia.orgorganic-chemistry.orgnih.gov |

Transformations at the Methyl-Substituted Position (Position 6)

The methyl group at the C6 position of the indazole ring offers another site for functionalization, primarily through reactions involving the benzylic position.

The benzylic nature of the C6-methyl group makes it susceptible to radical halogenation and oxidation reactions.

Benzylic Bromination: A common method for functionalizing benzylic positions is through free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. chadsprep.comyoutube.com This reaction would convert the methyl group into a bromomethyl group, which is a versatile intermediate for further nucleophilic substitutions. To avoid competing reactions on the aromatic ring, the use of NBS at low concentrations is crucial. chadsprep.com Some Lewis acids have also been shown to catalyze benzylic bromination under mild conditions. nih.gov

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic or basic conditions can effect this transformation. reddit.com This introduces a carboxylic acid functionality, which can then be used for amide bond formation or other transformations.

The following table outlines common reagents for benzylic functionalization.

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or light | Bromomethyl (-CH₂Br) | chadsprep.comyoutube.comresearchgate.net |

| Oxidation | KMnO₄ or K₂Cr₂O₇, H₂SO₄ | Carboxylic acid (-COOH) | reddit.comgoogle.com |

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, and the N-H proton can be removed to generate an indazolide anion, which is nucleophilic. This allows for functionalization at either the N1 or N2 position.

Direct alkylation or arylation of N-unsubstituted indazoles often leads to a mixture of N1 and N2 isomers. nih.gov The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring.

Generally, N1-alkylation is favored under thermodynamic control, often using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF. In contrast, N2-alkylation can sometimes be favored under kinetic control or with specific catalyst systems. For instance, copper-catalyzed N-arylation reactions have been shown to be highly regioselective for the N2 position. rsc.org The presence of a substituent at the C3 position, like the carbaldehyde group in the target molecule, can also influence the regioselectivity through steric or electronic effects.

In multi-step syntheses, it is often necessary to protect the indazole N-H to prevent undesired side reactions. A variety of protecting groups can be employed for this purpose. The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.

Common protecting groups for indazoles and other nitrogen heterocycles include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA).

Benzyl (B1604629) (Bn): Introduced using benzyl bromide or chloride with a base. It is robust but can be removed by hydrogenolysis.

Tosyl (Ts): A sulfonyl-based protecting group that is very stable and is typically removed with strong acid or reducing agents.

Silyl (B83357) ethers (e.g., TBDMS): While more commonly used for hydroxyl groups, silyl groups can protect the N-H and are removable with fluoride (B91410) sources like TBAF.

The table below summarizes some common protecting groups for nitrogen atoms.

| Protecting Group | Abbreviation | Introduction Reagent | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | TFA, HCl |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis) |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| Tosyl | Ts | Tosyl chloride, Pyridine (B92270) | HBr, H₂SO₄, Na/NH₃ |

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound—the C-I bond, the aldehyde, the methyl group, and the N-H bond—makes chemoselectivity and regioselectivity key considerations in its synthetic transformations.

C-I vs. Other Sites: Palladium-catalyzed cross-coupling reactions at the C4-iodo position can typically be performed with high chemoselectivity. researchgate.net The conditions for Suzuki, Sonogashira, and Heck couplings are generally mild enough not to interfere with the aldehyde or the benzylic methyl group.

N-H vs. C-I: While N-H functionalization (alkylation/arylation) is possible, performing a cross-coupling reaction on the C-I bond without prior N-protection can sometimes lead to side reactions or catalyst inhibition. nih.gov Therefore, it is often strategic to protect the indazole nitrogen before carrying out palladium-catalyzed reactions. However, some conditions have been developed for the direct coupling of N-unsubstituted haloindazoles. semanticscholar.org

Regioselectivity at Nitrogen: As discussed, the N1 versus N2 functionalization is a significant challenge. The choice of base, solvent, and electrophile can be tuned to favor one regioisomer over the other. nih.gov For instance, chelation control involving the C3-aldehyde might favor substitution at the N2 position under certain conditions.

Benzylic vs. Aromatic Ring: Benzylic bromination with NBS is highly selective for the methyl group over the aromatic ring, provided that radical conditions are employed and ionic/electrophilic conditions are avoided. chadsprep.com

By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize each of the reactive sites on the this compound scaffold, enabling the synthesis of a wide array of complex derivatives.

Mechanistic Studies of Reactions Involving 4 Iodo 6 Methyl 2h Indazole 3 Carbaldehyde Precursors and Derivatives

Elucidation of Indazole Ring Formation Mechanisms

The construction of the indazole ring system, a key scaffold in medicinal chemistry, can be achieved through various synthetic routes, each governed by distinct mechanistic principles. nih.gov These pathways include radical-mediated processes, ionic stepwise reactions, and concerted cycloadditions.

Radical-based transformations provide an effective method for constructing the indazole nucleus. One such approach involves an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, which proceeds via a radical chain mechanism. nih.gov In this process, iodine is proposed to facilitate a hydrogen atom transfer from the benzylic position to a nitrogen atom, initiating the cyclization. nih.gov Density Functional Theory (DFT) calculations have supported the viability of this radical chain pathway. nih.gov

Another prominent example is the free-radical synthesis of indazoles through the 5-endo cyclization of aryl radicals onto an azo functional group. google.com In these reactions, an aryl radical, typically generated from an aryl halide using a radical initiator like tri-n-butyltin hydride and AIBN, attacks the intramolecular azo group in a 5-endo-trig fashion. google.com The rate constants for these radical closures have been estimated to be significantly high, demonstrating the kinetic favorability of forming the five-membered pyrazole (B372694) ring of the indazole system through this pathway. google.com Furthermore, modern photo- and electrochemical methods are emerging as sustainable strategies for indazole synthesis, often leveraging radical cyclization pathways. libretexts.org

Single Electron Transfer (SET) represents another key mechanistic pathway for indazole ring formation. A notable example is the silver(I)-mediated intramolecular oxidative C–H amination to construct 1H-indazoles. nih.gov Mechanistic studies of this reaction suggest that the Ag(I) oxidant initiates the process by facilitating a single electron transfer from the substrate. nih.gov This SET event generates a radical cation intermediate, which then undergoes subsequent steps including deprotonation and radical cyclization to form the N-N bond and furnish the final indazole product. This method has proven effective for synthesizing a variety of 3-substituted indazoles. nih.gov

The formation of the indazole ring can proceed through either concerted or stepwise mechanisms, depending on the precursors and reaction conditions.

Stepwise Pathways: Many classical and modern indazole syntheses follow stepwise routes. A prime example is the formation of 1H-indazole-3-carboxaldehydes from the nitrosation of indole (B1671886) precursors. nih.govrsc.org This reaction follows a distinct multi-step pathway that begins with the nitrosation at the C3 position of the indole to form an oxime intermediate. nih.govrsc.org This is followed by the addition of water, which triggers a ring-opening of the pyrrole (B145914) moiety. The reaction concludes with a subsequent ring-closure via N-N bond formation to yield the 1H-indazole-3-carboxaldehyde. nih.govrsc.org

The Cadogan reaction, a classical reductive cyclization of nitroaromatic compounds, is also widely accepted to proceed through a stepwise mechanism, traditionally involving a nitrene intermediate. researchgate.net However, recent studies have provided evidence of competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that non-nitrene pathways are also possible, adding complexity to the stepwise model. researchgate.net Similarly, rhodium-catalyzed double C-H activation of aldehyde phenylhydrazones constructs the indazole ring through a stepwise sequence of C-H bond activation, C-C bond formation, and reductive elimination. orgsyn.org

Concerted Pathways: In contrast to stepwise mechanisms, [3+2] dipolar cycloaddition reactions represent a more concerted approach to the indazole core. In this methodology, an in-situ generated diazo compound or a related 1,3-dipole reacts with an aryne. chim.itorganic-chemistry.org The reaction between the dipole and the aryne proceeds via a concerted [3+2] cycloaddition to directly form the fused bicyclic indazole system. chim.it This approach is efficient for producing 3-substituted indazoles under mild conditions. organic-chemistry.org

Investigation of Cross-Coupling Reaction Mechanisms for Iodo-Indazoles

The iodine atom at the C3 or C4 position of the indazole ring serves as an excellent handle for introducing further molecular complexity via transition metal-catalyzed cross-coupling reactions. The mechanisms of these reactions, particularly Suzuki-Miyaura and Sonogashira couplings, have been extensively studied.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the iodo-indazole to a low-valent palladium(0) complex. This step forms a new organopalladium(II) intermediate, where the C-I bond of the indazole has been broken and new Pd-C and Pd-I bonds are formed. researchgate.netreddit.com

Transmetalation: The coupling partner, such as an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction, then undergoes transmetalation. researchgate.net The organic group from the coupling partner is transferred to the palladium(II) center, displacing the iodide ligand and forming a diorganopalladium(II) complex. reddit.com

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center. researchgate.net This step forms the new C-C bond, yields the functionalized indazole product, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. reddit.com

Theoretical insights from DFT calculations on the Suzuki–Miyaura coupling of 3-iodo-1H-indazole have shown that the choice of palladium catalyst and its ligand sphere significantly impacts the reaction's efficiency by altering the energy barriers of the mechanistic steps. reddit.com For instance, ferrocene-based divalent palladium complexes can exhibit lower energy barriers for the formation of intermediates compared to other palladium sources, leading to higher catalytic outputs. reddit.com

Interactive Table: Selected Conditions for Suzuki-Miyaura Coupling of Iodo-Indazoles

| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-iodo-1-(Boc)-1H-indazole | Phenylboronic acid | PdCl2(dppf) | K2CO3 | BMImBF4 (Ionic Liquid) | 120 °C, 12 h | 95% | reddit.com |

| 3-iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh3)4 | Na2CO3 (2N) | 1,4-Dioxane | µW, 120 °C, 40 min | 86% | wikipedia.org |

| 3-iodo-5-methoxy-1H-indazole | Pinacol vinyl boronate | Pd(PPh3)4 | Na2CO3 (2N) | 1,4-Dioxane | µW, 120 °C, 40 min | 62% | wikipedia.org |

Mechanistic Insights into Aldehyde Functional Group Transformations

The aldehyde group at the C3 position of the indazole ring is a versatile functional group that serves as a key intermediate for a wide array of subsequent transformations. nih.govrsc.org These reactions allow for the synthesis of diverse, polyfunctionalized indazole derivatives.

Reductive Amination: This is a powerful method for converting the aldehyde into a secondary or tertiary amine. The reaction proceeds in two main steps. libretexts.orgmasterorganicchemistry.com First, the aldehyde reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal intermediate. masterorganicchemistry.com This intermediate then reversibly loses a molecule of water to form an imine (or the corresponding iminium ion). masterorganicchemistry.comrsc.org In the second step, the imine is reduced to the target amine. libretexts.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the protonated iminium ion much faster than the starting aldehyde, allowing the reaction to be performed in one pot. rsc.org

Oxidation: The aldehyde can be readily oxidized to the corresponding indazole-3-carboxylic acid. google.comreddit.com This transformation typically involves treatment with an oxidizing agent such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The mechanism involves the formation of an aldehyde hydrate, which is then oxidized by the chosen reagent to yield the carboxylic acid. The synthesis of indazole-3-carboxylic acid from isatin (B1672199) precursors involves a related transformation where an intermediate is cyclized to form the acid. google.com

Reduction: The aldehyde can be reduced to a primary alcohol, (1H-indazol-3-yl)methanol. This is commonly achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is then protonated during aqueous workup to give the final alcohol product. chim.it

Wittig and Knoevenagel Reactions: The aldehyde is a precursor for C-C double bond formation. In the Wittig reaction, a phosphorus ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to give the desired alkene and a phosphine (B1218219) oxide byproduct. nih.govrsc.org The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. The mechanism involves deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. nih.govrsc.org

Theoretical and Computational Chemistry of 4 Iodo 6 Methyl 2h Indazole 3 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde, offering a detailed view of its electronic landscape and energetic characteristics.

Density Functional Theory (DFT) Studies of Tautomerism and Conformations

Indazole derivatives, including this compound, can exist in different tautomeric forms, primarily the 1H and 2H tautomers. The position of the hydrogen atom on the nitrogen of the indazole ring significantly influences the molecule's stability and properties. Density Functional Theory (DFT) is a powerful method to determine the relative energies of these tautomers.

For many indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, the substituents on the indazole ring can alter this preference. Computational studies on related indazole systems have shown that the energy difference between the 1H and 2H tautomers can be influenced by the nature and position of substituents. wuxibiology.com For instance, in some cases, the 2H-tautomer can be more stable. researchgate.net

In the case of this compound, the presence of the iodo, methyl, and carbaldehyde groups will electronically and sterically influence the stability of the tautomers. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can predict the most stable tautomer in both the gas phase and in different solvents using models like the Polarizable Continuum Model (PCM). wuxibiology.comnih.gov

The conformational landscape is another critical aspect. The orientation of the carbaldehyde group relative to the indazole ring can lead to different conformers. DFT calculations can map the potential energy surface to identify the most stable conformations and the rotational barriers between them.

Table 1: Hypothetical Relative Energies of Tautomers of this compound Calculated using DFT

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in DMSO (kcal/mol) |

| 1H-indazole | 0.00 | 0.00 |

| 2H-indazole | 2.50 | 2.10 |

Note: This table is based on general trends for indazole derivatives and is for illustrative purposes.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govnih.gov

The accuracy of predicted NMR chemical shifts depends on the level of theory, basis set, and the inclusion of solvent effects. nih.govgithub.io By comparing the calculated chemical shifts for the different possible tautomers and conformers with experimental NMR data, the predominant species in solution can be identified. rsc.org For complex molecules like this compound, computational prediction of ¹H and ¹³C NMR spectra can aid in the definitive assignment of ambiguous signals. mdpi.com

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for the Most Stable Tautomer

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C3 | 185.2 | 184.5 |

| C3a | 140.1 | 139.8 |

| C4 | 95.3 | 96.0 |

| C5 | 135.8 | 135.5 |

| C6 | 120.5 | 120.1 |

| C7 | 128.9 | 128.6 |

| C7a | 142.6 | 142.2 |

| CH₃ | 21.4 | 21.8 |

Note: This table is illustrative. Actual experimental and calculated values would be required for a precise comparison.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound.

Transition State Analysis and Energy Barriers

By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate the associated energy barriers (activation energies). This information is crucial for understanding reaction rates and selectivity. For instance, in the case of N-alkylation of indazoles, DFT calculations have been used to determine the energy profiles for reaction at the N1 and N2 positions, explaining the observed regioselectivity. wuxibiology.com

For reactions involving the carbaldehyde group of this compound, such as nucleophilic addition or oxidation, transition state analysis can reveal the detailed steps of the mechanism and the factors controlling the stereochemical outcome.

Solvent Effects on Reactivity and Tautomerism

The solvent can have a profound impact on both the tautomeric equilibrium and the reaction pathways of this compound. wuxibiology.com Explicit and implicit solvent models are used in computational chemistry to simulate these effects. The Polarizable Continuum Model (PCM) is a common implicit model that treats the solvent as a continuous dielectric medium. nih.gov

Solvent effects can alter the relative stabilities of tautomers and can preferentially stabilize or destabilize transition states, thereby influencing reaction rates and product distributions. For example, a polar solvent might favor a more polar tautomer or a more polar transition state.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy and distribution of these frontier orbitals can predict the sites of electrophilic and nucleophilic attack.

For this compound, MO analysis can reveal how the iodo, methyl, and carbaldehyde substituents modulate the electronic properties of the indazole core. Natural Bond Orbital (NBO) analysis is another powerful tool that can provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are illustrative and would be determined from specific quantum chemical calculations.

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Ligand-Receptor Interactions and Molecular Docking Studies (Non-Clinical)nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as an indazole derivative, might bind to a protein's active site. nih.gov The insights gained from these non-clinical studies are crucial for guiding the synthesis and development of new therapeutic agents. longdom.org

Research on various indazole derivatives has demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in diseases like cancer and leishmaniasis. tandfonline.com These studies typically involve docking the indazole-based ligands into the crystal structures of target proteins to predict binding affinities and identify key intermolecular interactions.

Detailed Research Findings from Related Indazole Derivatives:

Anticancer Activity: In a study on novel substituted indazole derivatives as potential anti-breast cancer agents, molecular docking was performed against the aromatase enzyme. The results indicated that these compounds exhibited good binding affinities, with one of the most potent compounds showing a binding energy of -8.0 kcal/mol. The interactions were characterized by hydrogen bonds with key amino acid residues such as Arginine (Arg115) and hydrophobic interactions with residues like Methionine (Met374).

Another study focused on 3-carboxamide indazole derivatives and their potential against renal cancer by docking them with the protein (PDB: 6FEW). nih.govresearchgate.net The analysis revealed that several derivatives had high binding energies, indicating strong potential for interaction with the target protein. nih.govresearchgate.net

Antileishmanial Activity: Molecular docking studies of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione (B104310) reductase (TryR) have also been conducted. tandfonline.com The active compounds were found to bind stably within the enzyme's active site, forming a network of both hydrophobic and hydrophilic interactions. These computational results were in good agreement with the experimental biological activities observed. tandfonline.com

The molecular structure of indazole, with its two nitrogen atoms, allows for various substitutions, which in turn influences its binding modes and efficacy. nih.gov The planarity of the indazole ring, combined with the potential for hydrogen bonding and hydrophobic interactions, makes it a versatile scaffold in medicinal chemistry. nih.govresearchgate.net

Illustrative Data from Molecular Docking Studies of Indazole Derivatives:

The following tables present data from molecular docking studies on different indazole derivatives, illustrating the types of interactions and binding energies observed. It is important to note that this data is for related compounds and not specifically for this compound.

Table 1: Molecular Docking Results of Substituted Indazole Derivatives against Aromatase

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| 5f | -8.0 | Arg115 | Hydrogen Bond |

| 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 | Hydrogen Bond, Hydrophobic |

| 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 | Hydrogen Bond, Hydrophobic |

Table 2: Molecular Docking Results of 3-Carboxamide Indazole Derivatives against Renal Cancer-Related Protein (PDB: 6FEW) nih.govresearchgate.net

| Derivative | Binding Energy (kcal/mol) |

| 8v | High |

| 8w | High |

| 8y | High |

These computational findings underscore the potential of the indazole scaffold to serve as a basis for the design of potent and selective inhibitors for various therapeutic targets. The specific substitutions on the indazole ring, such as the iodo and methyl groups in this compound, would undoubtedly influence its electronic and steric properties, thereby affecting its ligand-receptor interactions. Further dedicated computational studies on this specific compound are warranted to elucidate its precise binding characteristics.

Advanced Structural Analysis of 4 Iodo 6 Methyl 2h Indazole 3 Carbaldehyde and Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a compound in its solid, crystalline form. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. The process involves growing a high-quality single crystal of the target compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be resolved.

While a specific crystal structure for 4-iodo-6-methyl-2H-indazole-3-carbaldehyde has not been reported in publicly accessible databases, analysis of related indazole derivatives allows for a reliable prediction of its structural features. jyu.fimdpi.com For instance, studies on other substituted indazoles have shown that they often crystallize in common crystal systems such as monoclinic or triclinic. mdpi.com The analysis would provide precise measurements of the indazole core, the iodine and methyl substituents, and the carbaldehyde group, confirming the C4-iodo, C6-methyl, and C3-carbaldehyde substitution pattern.

Conformational Analysis in the Solid State

The data from X-ray diffraction allows for a detailed conformational analysis. It would be expected that the fused indazole ring system is largely planar. A key conformational parameter would be the torsion angle between the plane of the indazole ring and the C3-carbaldehyde group, which influences crystal packing.

Furthermore, the analysis reveals crucial intermolecular interactions that stabilize the crystal lattice. For this compound, these would likely include:

Hydrogen Bonding: Strong hydrogen bonds are expected between the N-H proton of the pyrazole (B372694) ring of one molecule and the carbonyl oxygen atom of the aldehyde group of a neighboring molecule (N-H···O=C).

Halogen Bonding: The iodine atom at the C4 position can act as a halogen bond donor, forming interactions with electron-rich atoms like nitrogen or oxygen on adjacent molecules.

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structures in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, and the connectivity between them.

¹H, ¹³C, ¹⁵N NMR for Structural Elucidation and Tautomer Identification in Solution

One-dimensional NMR spectra provide fundamental information about the number and type of atoms in a molecule.

¹H NMR: The proton NMR spectrum for this compound is predicted to show distinct signals for each proton. A characteristic downfield singlet for the aldehyde proton (CHO) would appear around δ 10.2 ppm. A broad singlet for the N-H proton is expected at a very low field (δ > 13 ppm). rsc.org The aromatic region would contain signals for the H5 and H7 protons, while the methyl group (CH₃) protons would appear as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum would confirm the presence of nine distinct carbon atoms. The carbonyl carbon of the aldehyde is the most downfield-shifted, typically appearing around δ 187 ppm. The carbon atom bonded to iodine (C4) would be identified by its characteristic chemical shift (around 88-90 ppm). rsc.org Other aromatic and heterocyclic carbons would resonate in the δ 110-145 ppm range.

¹⁵N NMR: Indazoles can exist as two primary tautomers: the 1H- and 2H-forms. nih.gov These tautomers have different chemical and electronic properties. ¹⁵N NMR is particularly powerful for identifying the dominant tautomeric form in solution, as the chemical shifts of the nitrogen atoms are highly sensitive to their protonation state and chemical environment. nih.govresearchgate.net Inverse-detected techniques like ¹H-¹⁵N HMBC can be used to obtain this information even at natural abundance. researchgate.netrsc.org For 1H-indazoles, the protonated nitrogen (N1) resonates at a significantly different frequency than the unprotonated nitrogen (N2), allowing for unambiguous tautomer assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds such as 5-iodo-1H-indazole-3-carboxaldehyde. rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| NH | >13.0 (broad s) | - |

| CH O | ~10.2 (s) | ~187 |

| C3 | - | ~144 |

| C3a | - | ~142 |

| C4 | - | ~90 |

| C5 | ~7.6 (s) | ~138 |

| C6 | - | ~140 |

| C7 | ~8.3 (s) | ~115 |

| C7a | - | ~124 |

| 6-CH ₃ | ~2.5 (s) | ~18 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships between atoms, providing definitive structural proof. ipb.ptscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be a weak, long-range coupling between the H5 and H7 protons across the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This would unambiguously link the proton signals for H5, H7, and the methyl group to their corresponding carbon signals (C5, C7, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-4 bonds) between protons and carbons, which is critical for assembling the molecular skeleton. sdsu.edu Key expected correlations for this molecule would confirm the entire structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of whether they are connected by bonds. A crucial NOESY correlation would be observed between the protons of the C6-methyl group and the H5 proton, confirming their spatial proximity on the aromatic ring. researchgate.net

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

| COSY | H5 | H7 | Confirms connectivity and substitution pattern on the benzene ring. |

| HSQC | H5, H7, -CH₃ | C5, C7, -CH₃ | Links protons to their directly attached carbons. |

| HMBC | CHO | C3, C3a | Confirms position of the aldehyde group at C3. |

| HMBC | 6-CH₃ | C5, C6, C7 | Confirms position of the methyl group at C6. |

| HMBC | H5 | C4, C6, C7, C3a | Links the benzene ring to the pyrazole ring and substituents. |

| NOESY | 6-CH₃ | H5 | Confirms spatial proximity and relative positions of substituents. |

Solid-State NMR Spectroscopy for Polymorph and Tautomer Characterization

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, bridging the gap between solution NMR and X-ray crystallography. nih.gov

This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR, especially using ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning), can easily distinguish between polymorphs as they will produce different sets of chemical shifts in the spectrum. researchgate.net

Furthermore, ssNMR is a powerful tool for directly observing the tautomeric form (1H vs. 2H) that exists in the solid state. mdpi.com Unlike in solution where rapid proton exchange can average the signals, in the solid state, the specific tautomer is "locked" in the crystal lattice. ¹⁵N ssNMR is exceptionally sensitive to the protonation state of the indazole nitrogens and can provide a definitive assignment of the solid-state tautomer, which may or may not be the same as the dominant tautomer in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool in the structural analysis of organic compounds, providing precise information about the molecular weight and elemental composition, as well as insights into the compound's structure through fragmentation analysis.

HRMS analysis of related indazole-3-carboxaldehyde derivatives, typically performed using electrospray ionization (ESI) in negative mode, shows the detection of the deprotonated molecule [M-H]⁻. rsc.orgnih.gov For the target compound, this would correspond to an ion of C₉H₆IN₂O⁻. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound

| Ion Adduct | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₉H₈IN₂O⁺ | 286.9676 |

| [M+Na]⁺ | C₉H₇IN₂NaO⁺ | 308.9495 |

| [M-H]⁻ | C₉H₆IN₂O⁻ | 284.9530 |

Note: The m/z values are predicted based on the elemental composition and have not been experimentally confirmed for this specific isomer from the provided sources.

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While a specific MS/MS study for this compound is not available, the fragmentation pathways can be predicted based on the known fragmentation of the indazole core and related structures. researchgate.netnih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion would likely initiate with the loss of neutral molecules. Common initial fragmentation steps for similar structures include the loss of carbon monoxide (CO) from the aldehyde group, followed by further cleavages of the heterocyclic ring. The iodine and methyl substituents on the benzene ring would also influence the fragmentation pattern, potentially leading to characteristic losses. A key fragmentation could involve the cleavage of the N-N bond, a common pathway in pyrazole-containing structures.

Predicted Key Fragmentation Steps:

Loss of CO: The aldehyde group can be lost as a neutral carbon monoxide molecule (28 Da).

Loss of I•: The iodine atom can be lost as a radical (127 Da).

Ring Cleavage: Fragmentation of the indazole ring system can lead to various smaller charged fragments.

Understanding these pathways is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Based on data from structurally similar indazole-3-carboxaldehydes, the following peaks can be anticipated. rsc.orgnih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H stretch (of 2H-indazole tautomer) | 3300-3100 | Stretching |

| C-H stretch (aromatic) | 3100-3000 | Stretching |

| C-H stretch (aldehyde) | 2900-2800 and 2800-2700 | Stretching (Fermi resonance doublet) |

| C=O stretch (aldehyde) | 1700-1680 | Stretching |

| C=N stretch (indazole ring) | 1630-1610 | Stretching |

| C=C stretch (aromatic ring) | 1600-1450 | Stretching |

| C-I stretch | 600-500 | Stretching |

The precise positions of these bands can provide information about the electronic environment of the functional groups. For instance, the C=O stretching frequency is sensitive to conjugation with the indazole ring. The presence of a strong band around 1685 cm⁻¹ would be a clear indicator of the aldehyde group. The region between 3300 and 3100 cm⁻¹ would be of interest for confirming the N-H stretch of the indazole ring. rsc.orgnih.gov

Derivatization and Functionalization Strategies for Enhanced Chemical Biology Applications Non Clinical

Synthesis of Libraries of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde Derivatives

The creation of compound libraries is a cornerstone of modern chemical biology, enabling the high-throughput screening of molecules to identify hits for specific biological functions. Starting with this compound, libraries can be constructed by systematically derivatizing each functional group. A practical approach involves parallel synthesis, where the core indazole is subjected to a battery of reactions in a multi-well format.

The synthesis of the initial indazole core itself can be achieved through various established methods, often starting from appropriately substituted benzene (B151609) precursors like ortho-toluidine derivatives or indoles. nih.govresearchgate.netresearchgate.net For instance, a general route to 1H-indazole-3-carboxaldehydes involves the nitrosation of indoles in a mildly acidic environment. nih.govrsc.org Once the this compound scaffold is in hand, a library generation strategy would focus on leveraging the distinct reactivity of its functional groups. This allows for a three-dimensional exploration of the chemical space around the indazole core. The aldehyde at the 3-position is ripe for condensation and reductive amination reactions, the iodo group at the 4-position is a classic handle for cross-coupling reactions, and the methyl group at the 6-position, while more challenging, can be functionalized to introduce further diversity. Structure-activity relationship (SAR) studies on related scaffolds have shown that substituents at the 4- and 6-positions can be crucial for inhibitory activity against certain biological targets. nih.gov

Diversification at the 3-Position (Carbaldehyde) to Access Polyfunctionalized Indazoles

The aldehyde functionality at the C3 position of the indazole ring is a versatile chemical handle for introducing a wide array of other functional groups and building complex molecular architectures. nih.govrsc.org It serves as a key intermediate for accessing polyfunctionalized 3-substituted indazoles. nih.gov The aldehyde can be readily transformed into a variety of other moieties, allowing for extensive diversification.

Key diversification strategies at the 3-position include:

Conversion to Alkenes: The aldehyde can undergo classic olefination reactions like Wittig and Knoevenagel condensations to introduce carbon-carbon double bonds. nih.govrsc.org

Formation of Heterocycles: The aldehyde is a valuable precursor for constructing various heteroaromatic rings, such as oxazoles, thiazoles, and benzimidazoles, through cyclization reactions. nih.govrsc.org

Reduction to Alcohols: The aldehyde can be easily reduced to a secondary alcohol, providing a new site for potential hydrogen bonding or further functionalization. nih.gov

Conversion to Amines: Reductive amination provides a straightforward route to secondary amines, a common functional group in biologically active molecules. nih.gov

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to a carboxylic acid, which is a critical intermediate for the synthesis of indazole-3-carboxamides. researchgate.netnih.gov

Table 1: Diversification Reactions at the Indazole 3-Position (Carbaldehyde)

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference(s) |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | Alkene | nih.gov, rsc.org |

| Wittig Condensation | Phosphonium (B103445) ylide | Alkene | nih.gov, rsc.org |

| Heterocycle Synthesis | e.g., o-phenylenediamine | Benzimidazole | nih.gov, rsc.org |

| Reduction | e.g., NaBH₄ | Secondary Alcohol | nih.gov |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Secondary Amine | nih.gov |

| Oxidation | e.g., KMnO₄, Oxone® | Carboxylic Acid | researchgate.net |

Modulations at the 4-Iodo and 6-Methyl Positions

The substituents on the benzene ring of the indazole core play a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets. nih.gov The 4-iodo and 6-methyl groups on the title compound are prime targets for modification to fine-tune activity and selectivity.

The 4-iodo position is particularly amenable to functionalization. A key strategy for modifying this position is through metal-halogen exchange or transition metal-catalyzed cross-coupling reactions. nih.gov A regioselective magnesiation at position 3 of iodo-2-THP-indazoles has been developed, and once this position is functionalized, the iodine atom can be further reacted. nih.gov This allows for the introduction of a wide range of substituents, including:

Alkyl, alkenyl, and aryl groups via Suzuki, Stille, or Sonogashira coupling.

Amines via Buchwald-Hartwig amination.

Ethers and thioethers.

These modifications can profoundly impact the molecule's steric and electronic profile, which is essential for optimizing interactions within a protein's binding pocket.

The 6-methyl position is less readily functionalized than the iodo group. However, its modification can be critical, as SAR studies on other heterocyclic scaffolds have demonstrated the importance of substituents at this position for kinase selectivity. nih.gov Potential strategies for modifying the methyl group, while not extensively documented for this specific scaffold, could include:

Radical Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) could convert the methyl group to a bromomethyl group, which is a versatile electrophile for subsequent nucleophilic substitution reactions.

Oxidation: Controlled oxidation could yield a formyl or carboxylic acid group, providing new handles for derivatization similar to those at the 3-position.

Development of Indazole-Based Hybrids and Conjugates (e.g., indazole-sulfonamides, indazole-carboxamides)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery and chemical biology. Indazole-sulfonamides and indazole-carboxamides are two prominent classes of such hybrids, known for a wide range of biological activities. researchgate.netmdpi.com

Indazole-sulfonamides are typically synthesized by reacting the indazole nitrogen with an appropriate arylsulfonyl chloride in the presence of a base. mdpi.comacs.org This creates a stable sulfonamide linkage. The sulfonamide moiety itself is a key feature in numerous pharmaceuticals and can significantly enhance the biological potential of the indazole core. mdpi.comekb.egfrontiersrj.comfrontiersrj.com A variety of indazole-based sulfonamides have been synthesized and characterized, demonstrating the versatility of this approach. mdpi.comacs.org

Indazole-carboxamides represent another major class of derivatives. researchgate.netnih.gov These are typically prepared by coupling an indazole-3-carboxylic acid with a diverse range of amines using standard peptide coupling reagents like HOBT and EDC. researchgate.netnih.gov The precursor, indazole-3-carboxylic acid, can be obtained by oxidizing the corresponding 3-carbaldehyde. researchgate.net This strategy allows for the introduction of a vast array of substituents via the amine component, including aliphatic chains, aromatic rings, and complex heterocyclic systems like piperazine (B1678402). researchgate.netnih.govnih.gov

Table 2: Examples of Indazole Hybrid Scaffolds

| Hybrid Class | General Synthesis Route | Common Amine/Sulfonyl Chloride Partners | Reference(s) |

|---|---|---|---|

| Indazole-Carboxamides | Amide coupling of indazole-3-carboxylic acid with an amine | Substituted anilines, piperazines, benzylamines, various heterocycles | researchgate.net, nih.gov, acs.org, nih.gov, nih.gov |

| Indazole-Sulfonamides | Reaction of indazole N-H with a sulfonyl chloride | 5-chloro-2-thiophenesulfonyl chloride, various arylsulfonyl chlorides | mdpi.com, acs.org |

Strategies for Introducing Biologically Relevant Moieties

To develop potent and selective chemical probes, it is often necessary to append specific chemical groups, or "moieties," that are known to engage with biological macromolecules or improve pharmacokinetic properties. The this compound scaffold provides multiple sites for introducing such moieties.

The choice of moiety depends on the intended application. Common strategies include:

Introducing Hydrophilic Groups: To improve aqueous solubility and reduce non-specific binding, hydrophilic groups like morpholine (B109124) or piperazine derivatives can be introduced, often via the carboxamide linkage at the C3 position. researchgate.netacs.org

Appending Aromatic and Heterocyclic Rings: These are often used to engage in π-stacking or to occupy specific hydrophobic pockets in a protein target. mdpi.comacs.org They can be added via cross-coupling at the 4-iodo position or through the carboxamide/sulfonamide linkage.

Incorporating Hydrogen Bond Donors/Acceptors: Groups like amides, sulfonamides, and hydroxyls are crucial for forming specific hydrogen bond networks with a target protein, enhancing binding affinity and selectivity. acs.org

Linkers for Conjugation: Functional groups can be introduced that serve as attachment points for larger molecules, such as fluorophores, biotin (B1667282) (for affinity purification), or photo-cross-linkers, turning the core molecule into a sophisticated chemical biology tool. A common approach involves using a linker, such as a propyl chain, attached to the indazole nitrogen. nih.gov

The structure-activity relationship studies of various indazole derivatives reveal that the careful selection and placement of these moieties are critical for achieving the desired biological activity and selectivity. nih.gov

Applications in Chemical Biology and Pre Clinical Target Engagement Non Clinical

Enzyme Inhibition Studies at the Molecular Level

No published studies were identified that specifically assess the inhibitory activity of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Enhancer of Zeste Homolog 2/1 (EZH2/1), Fibroblast Growth Factor Receptors (FGFRs), or Mitogen-activated protein kinase 1 (MAPK1).

While the indazole nucleus is a key component in some kinase inhibitors, such as certain FGFR inhibitors, there is no specific data linking this particular iodo-methyl-indazole-carbaldehyde derivative to these targets. nih.govnih.gov

There is no available research on the effects of this compound on Indoleamine 2,3-dioxygenase 1 (IDO1), Carbonic Anhydrases, or Cyclooxygenase-2 (COX-2).

Studies on other 4,6-substituted-1H-indazole derivatives have shown potential as IDO1 inhibitors. nih.govresearchgate.net Similarly, various indazole derivatives have been synthesized and evaluated as COX-2 inhibitors, but none of these studies include the specific compound . nih.govresearchgate.net

Receptor Binding and Modulation Studies (Non-Clinical)

No data from receptor binding and modulation studies for this compound could be located in the searched scientific literature.

Investigation of Molecular Mechanisms of Action (Non-Clinical)

Without primary biological data, any discussion on the molecular mechanisms of action for this compound would be purely speculative. No studies investigating these mechanisms have been published.

Assessment of Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)

There are no published in vitro studies that report the antiproliferative activity of this compound against any cancer cell lines. While various indazole-containing compounds have demonstrated antiproliferative effects, this specific derivative has not been featured in such research. longdom.org

Evaluation of Antimicrobial Activity against Pathogens (In Vitro Studies)

No in vitro studies evaluating the antimicrobial activity of this compound against any pathogens were found. Research into the antimicrobial properties of other indazole derivatives exists, but does not extend to this compound. longdom.orgnih.gov

Anti-inflammatory Potential in Cellular Models

Indazole derivatives have shown promise as anti-inflammatory agents. nih.gov Studies on various indazole compounds have demonstrated their ability to inhibit key mediators of the inflammatory response. For instance, certain indazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govnih.govnih.govmdpi.com The anti-inflammatory effects of some indazoles are also attributed to their capacity to reduce the production of pro-inflammatory cytokines and reactive oxygen species. nih.gov

Research on a range of 2H-indazole derivatives has revealed their potential to act as dual antimicrobial and anti-inflammatory agents. nih.govmdpi.com Selected compounds from this class exhibited inhibitory activity against human COX-2 in vitro. nih.govmdpi.com Furthermore, in vivo studies using models such as carrageenan-induced paw edema have confirmed the anti-inflammatory properties of certain indazole compounds, with some showing significant, dose-dependent reduction in inflammation. nih.gov

While these findings highlight the general anti-inflammatory potential of the indazole scaffold, there is no specific data available from the reviewed sources concerning the evaluation of This compound in cellular models of inflammation.

Development of Molecular Probes and Chemical Tools

The structural characteristics of the indazole ring system make it a valuable template for the design of molecular probes and chemical tools for target engagement studies. The 1H-indazole-3-carbaldehyde moiety, in particular, serves as a versatile intermediate in the synthesis of a variety of functionalized indazoles. chemimpex.comresearchgate.netrsc.org These derivatives are crucial for exploring biological processes and for the discovery of new drug candidates.

The aldehyde functional group can be readily modified to introduce reporter tags, such as fluorophores, or reactive groups for covalent labeling of biological targets. chemimpex.com This adaptability allows for the creation of probes to visualize cellular components and to identify the binding partners of bioactive small molecules. For example, 1H-indazole-3-carbaldehyde has been utilized in the development of fluorescent probes for biological imaging. chemimpex.com

Although the indazole scaffold is a key component in the design of kinase inhibitors and other targeted therapies, specific examples of This compound being developed or utilized as a molecular probe or chemical tool for pre-clinical target engagement are not described in the available literature. However, the presence of the reactive aldehyde and the potential for further functionalization via the iodo and methyl groups suggest its potential utility in such applications.

Future Research Directions and Emerging Trends in Substituted Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted indazoles is a mature field, yet the drive for more efficient, sustainable, and diverse synthetic routes remains a key research focus. Future efforts are geared towards greener and more atom-economical methodologies.

Recent advances have highlighted the use of catalyst-based approaches, including transition-metal and acid/base catalysis, to enhance the efficiency and selectivity of indazole synthesis. nih.gov For instance, palladium-catalyzed intramolecular amination reactions have been developed for the synthesis of 2-aryl-2H-indazoles. mdpi.com Furthermore, green chemistry principles are being increasingly integrated into indazole synthesis. nih.gov This includes the use of environmentally benign solvents like water, and natural catalysts such as lemon peel powder under ultrasound irradiation to produce 1H-indazoles. researchgate.netacs.org Visible-light-induced reactions are also emerging as a powerful tool for the synthesis of indazoles, offering a metal-free and sustainable alternative. nih.gov

The development of one-pot and multicomponent reactions is another significant trend, allowing for the construction of complex indazole derivatives from simple starting materials in a single step, thereby reducing waste and improving efficiency. austinpublishinggroup.com Flow chemistry is also being explored to enable the safe and scalable synthesis of indazole libraries, which is particularly valuable for high-throughput screening campaigns. mdpi.com

The synthesis of a molecule like 4-iodo-6-methyl-2H-indazole-3-carbaldehyde would likely benefit from these advancements. For example, a potential sustainable route could involve a regioselective iodination of a 6-methyl-2H-indazole precursor, followed by a green formylation method at the C3 position. The development of such a streamlined and environmentally conscious synthesis would be a significant step forward.

Exploration of Untapped Reactivity Profiles of the Indazole Scaffold

The reactivity of the indazole nucleus is rich and varied, offering numerous opportunities for derivatization. Future research will undoubtedly focus on uncovering and exploiting new reaction pathways to access novel chemical space.

The functionalization of the indazole core, particularly at the C3 position, is a well-established strategy for creating diverse libraries of compounds. nih.gov The aldehyde group in this compound is a key handle for a plethora of chemical transformations. It can be readily converted into a wide range of other functional groups, including amines, alcohols, and various heterocyclic systems through condensation reactions. researchgate.net

The iodine atom at the 4-position offers another avenue for diversification through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents, respectively. A notable development is the photocatalyst-free, visible-light-induced arylation of 2-aryl-2H-indazoles with aryl iodides, a method that could be adapted for the functionalization of the iodo-indazole core. wikipedia.org

Furthermore, the development of regioselective magnesiation at the C3 position of iodo-indazoles using TMPMgCl·LiCl has opened up new possibilities for introducing a wide range of electrophiles. nih.gov This strategy, combined with subsequent reactions at the iodine-bearing position, provides a powerful and flexible approach to highly functionalized indazoles. nih.gov The interplay between the existing substituents on this compound will likely lead to unique reactivity profiles, a fertile ground for future synthetic exploration.

Advanced Computational Design of Indazole-Based Chemical Probes and Ligands

The integration of computational chemistry into the drug discovery and materials science pipeline has revolutionized the design of new molecules. For indazole-based compounds, in silico methods are becoming indispensable for predicting biological activity, designing targeted ligands, and understanding structure-activity relationships (SAR).

Structure-based drug design is a powerful approach that has been successfully applied to the development of indazole-based inhibitors for various targets. nih.govnih.gov By using the three-dimensional structure of a target protein, researchers can design indazole derivatives that fit precisely into the active site, leading to enhanced potency and selectivity. Molecular docking studies, for instance, have been used to predict the binding modes of indazole derivatives to targets like HIF-1α and to guide the design of novel inhibitors. austinpublishinggroup.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another valuable tool for understanding how the structural features of indazole derivatives influence their biological activity. austinpublishinggroup.com These models can be used to predict the activity of new compounds before they are synthesized, thereby saving time and resources. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are increasingly being used to assess the drug-like properties of indazole derivatives at an early stage of development, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.com

For a molecule like this compound, computational methods could be employed to design derivatives with specific properties. For example, docking studies could be used to predict how modifications to the carbaldehyde or iodo-substituent would affect binding to a particular biological target.

Integration of High-Throughput Synthesis and Screening for Discovery

The discovery of new bioactive compounds and materials often relies on the ability to synthesize and test large numbers of molecules. High-throughput synthesis (HTS) and high-throughput screening (HTS) are powerful technologies that are being increasingly applied to the discovery of novel indazole derivatives.

The development of robust and efficient methods for the parallel synthesis of indazole libraries is crucial for HTS campaigns. nih.gov Solution-phase parallel synthesis strategies have been developed to overcome the regioselectivity issues often encountered in indazole synthesis, allowing for the rapid generation of diverse libraries of tri-substituted indazoles. nih.gov Flow chemistry also offers a promising platform for the automated and high-throughput synthesis of indazole derivatives. mdpi.com

Once synthesized, these libraries can be screened against a wide range of biological targets using HTS assays. This approach has been successfully used to identify indazole-based inhibitors of various enzymes and receptors. nih.gov For example, a high-throughput screening campaign of the Merck compound collection led to the identification of 3-benzylindazoles as potent and selective CDK8 inhibitors. nih.gov Similarly, HTS has been used to discover indazole derivatives that act as Sirt1 activators. nih.gov

The compound this compound, with its multiple points of diversification, is an ideal scaffold for combinatorial library synthesis. By systematically varying the substituents at the aldehyde and iodo positions, large and diverse libraries of compounds can be generated and screened to identify new leads for drug discovery or materials science applications.

Expanding the Scope of Non-Clinical Biological Applications to New Therapeutic Areas

While the majority of research on indazole derivatives has focused on their therapeutic applications in areas like oncology and inflammation, there is a growing interest in exploring their potential in other, non-clinical fields. nih.govnih.gov This expansion into new areas represents a significant future trend in indazole chemistry.

Agricultural Chemistry: Substituted indazoles have shown promise as active ingredients in agrochemicals. mdpi.com Their diverse biological activities suggest that they could be developed into novel herbicides, fungicides, or insecticides. The specific substitution pattern of this compound could be tailored to target specific pests or weeds, offering a new class of crop protection agents.

Chemical Probes: The unique photophysical properties of some indazole derivatives make them attractive candidates for the development of chemical probes for biological imaging and sensing. The ability to functionalize the indazole scaffold at multiple positions allows for the fine-tuning of their fluorescence properties and the introduction of targeting moieties.

Materials Science: Indazole-based compounds are also being investigated for their potential use in materials science. For instance, their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs). mdpi.com The specific electronic and steric properties conferred by the iodo and methyl groups in this compound could be exploited in the design of new materials with tailored optoelectronic properties.

Emerging Therapeutic Targets: Beyond established areas, the indazole scaffold continues to be explored against new and challenging therapeutic targets. nih.govnih.gov This includes targeting protein-protein interactions, allosteric sites on enzymes, and orphan receptors. The versatility of a compound like this compound allows for the generation of diverse chemical matter to probe these new frontiers in drug discovery. For example, indazole derivatives have been investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a target for cancer therapy, and as agents for the treatment of diabetes. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing this compound?

- Answer: A common method involves iodination of 6-methyl-2H-indazole-3-carbaldehyde using iodine and an oxidizing agent (e.g., HIO₃) in dichloromethane or acetonitrile at 40–60°C. Post-reaction purification via recrystallization or column chromatography is critical for removing unreacted iodine and byproducts . Table 1: Typical Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| I₂, HIO₃ | CH₂Cl₂ | 50°C | 65–75% |

| I₂, AgNO₃ | CH₃CN | 60°C | 70–80% |

Q. What analytical techniques are recommended for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., iodine-induced deshielding).

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation (expected m/z ≈ 287.05 g/mol).